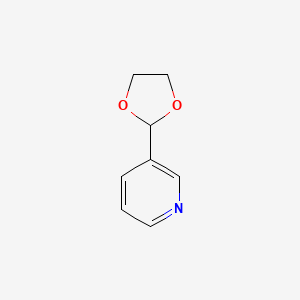









|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[O:8])[CH:2]=1.[CH2:9](O)[CH2:10][OH:11].O>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:8]1[CH2:9][CH2:10][O:11][CH:7]1[C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1
|


|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
2.66 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
302 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under a nitrogen atmosphere for 2 hours, during which
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by use of a Dean-Stark trap
|
|
Type
|
ADDITION
|
|
Details
|
Then, a saturated aqueous potassium carbonate solution was added to the reaction mixture, and extraction with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
by washing with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography (hexane/ethyl acetate=1/1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(OCC1)C=1C=NC=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.27 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |